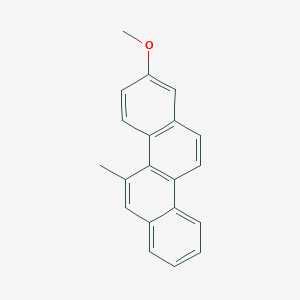
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a tert-butyl group attached to one nitrogen atom and a 3,4-dichlorophenyl group attached to the other nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of tert-butylamine with 3,4-dichlorophenylacetonitrile, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dichlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4 in solvents like THF or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione, while reduction may produce N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diol
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives
Uniqueness
This compound is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
75542-45-9 |
|---|---|
Fórmula molecular |
C12H18Cl2N2 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
N'-tert-butyl-N-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H18Cl2N2/c1-12(2,3)16-7-6-15-9-4-5-10(13)11(14)8-9/h4-5,8,15-16H,6-7H2,1-3H3 |
Clave InChI |
WUVHQEHFNKMUOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCNC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
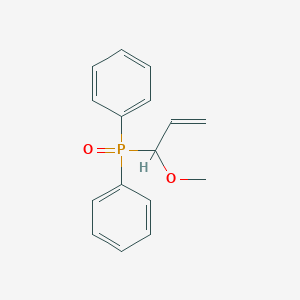
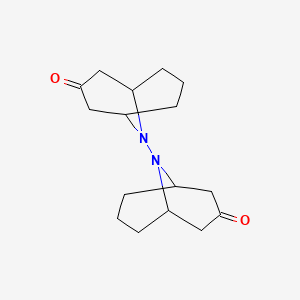


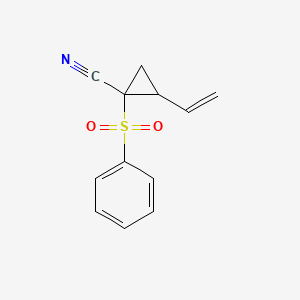


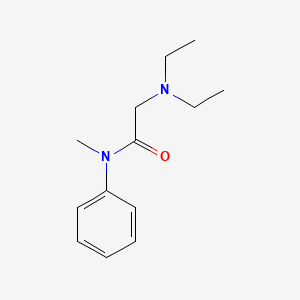
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
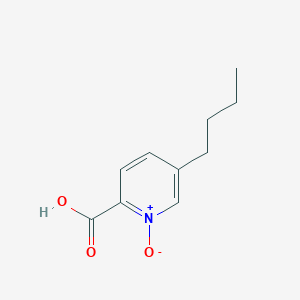
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
